Cas no 2242693-91-8 (1-Iodo-3-phenethyl-bicyclo[1.1.1]pentane)

1-Iodo-3-phenethyl-bicyclo[1.1.1]pentane is a specialized bicyclic compound featuring a unique [1.1.1]pentane scaffold with an iodo substituent and a phenethyl group. Its rigid, strained structure makes it valuable in medicinal chemistry and materials science, particularly as a bioisostere for para-substituted benzene rings to enhance metabolic stability and reduce steric hindrance. The iodine moiety offers versatility for further functionalization via cross-coupling reactions, enabling precise modifications for drug discovery or polymer applications. This compound’s distinct geometry and reactivity profile provide opportunities for designing novel small molecules or advanced materials with tailored properties. High purity and well-defined stereochemistry ensure reproducibility in research and industrial applications.
1-Iodo-3-phenethyl-bicyclo[1.1.1]pentane structure
2242693-91-8 structure
Product Name:1-Iodo-3-phenethyl-bicyclo[1.1.1]pentane
CAS No:2242693-91-8
MF:C13H15I
MW:298.162676095963
CID:5842488
PubChem ID:137944745
Update Time:2025-11-05

1-Iodo-3-phenethyl-bicyclo[1.1.1]pentane Chemical and Physical Properties

Names and Identifiers

    • 1-Iodo-3-phenethyl-bicyclo[1.1.1]pentane
    • 1-Iodo-3-phenethylbicyclo[1.1.1]pentane
    • EN300-37374201
    • 1-Iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane
    • EN300-6761078
    • 2242693-91-8
    • Inchi: 1S/C13H15I/c14-13-8-12(9-13,10-13)7-6-11-4-2-1-3-5-11/h1-5H,6-10H2
    • InChI Key: MNIPKQGOHXTUNJ-UHFFFAOYSA-N
    • SMILES: C(C12CC(I)(C1)C2)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 298.02185g/mol
  • Monoisotopic Mass: 298.02185g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 0Ų

1-Iodo-3-phenethyl-bicyclo[1.1.1]pentane Pricemore >>

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Additional information on 1-Iodo-3-phenethyl-bicyclo[1.1.1]pentane

Research Briefing on 1-Iodo-3-phenethyl-bicyclo[1.1.1]pentane (CAS: 2242693-91-8) in Chemical Biology and Pharmaceutical Applications

1-Iodo-3-phenethyl-bicyclo[1.1.1]pentane (CAS: 2242693-91-8) has emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This bicyclo[1.1.1]pentane (BCP) derivative is characterized by its unique structural properties, which make it a valuable scaffold for drug discovery and development. The incorporation of an iodine atom at the 1-position and a phenethyl group at the 3-position enhances its reactivity and potential for further functionalization, enabling its use in various synthetic and medicinal chemistry applications.

Recent studies have highlighted the role of 1-Iodo-3-phenethyl-bicyclo[1.1.1]pentane as a versatile intermediate in the synthesis of bioactive molecules. Its rigid BCP core mimics the steric and electronic properties of aromatic rings, while offering improved metabolic stability and reduced lipophilicity. This makes it particularly attractive for the design of novel therapeutics targeting central nervous system (CNS) disorders, where blood-brain barrier penetration is a critical factor. Researchers have successfully employed this compound in the development of sigma-1 receptor ligands and other neuroactive agents.

In a 2023 study published in the Journal of Medicinal Chemistry, 1-Iodo-3-phenethyl-bicyclo[1.1.1]pentane was utilized as a key building block for the synthesis of potent and selective dopamine D3 receptor antagonists. The researchers demonstrated that the BCP scaffold significantly improved the pharmacokinetic profile of the resulting compounds, with enhanced bioavailability and reduced off-target effects. This work underscores the potential of 2242693-91-8 in addressing challenges associated with traditional aromatic systems in drug design.

Another notable application of this compound lies in the field of positron emission tomography (PET) imaging. The iodine atom in 1-Iodo-3-phenethyl-bicyclo[1.1.1]pentane can be readily replaced with fluorine-18, enabling the synthesis of radiolabeled tracers for neuroimaging. A recent preclinical study reported the successful development of a BCP-based PET tracer for imaging amyloid plaques in Alzheimer's disease, demonstrating superior binding affinity and brain uptake compared to conventional tracers.

The synthetic accessibility of 1-Iodo-3-phenethyl-bicyclo[1.1.1]pentane has also been a focus of recent research. Several novel synthetic routes have been developed to improve yield and scalability, including metal-catalyzed cross-coupling reactions and photochemical methods. These advancements have facilitated the broader adoption of this compound in medicinal chemistry programs across academia and industry.

Looking forward, the unique properties of 1-Iodo-3-phenethyl-bicyclo[1.1.1]pentane position it as a promising tool for addressing current challenges in drug discovery. Its applications extend beyond CNS targets to include inflammation, oncology, and infectious diseases. As research continues to explore the full potential of this compound, it is expected to play an increasingly important role in the development of next-generation therapeutics with improved efficacy and safety profiles.

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